molecular formula C17H21N5O4S B2771943 N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-34-6

N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2771943
CAS No.: 1797838-34-6
M. Wt: 391.45
InChI Key: JUHLFZOFRHFGOA-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamide derivatives and features a piperidine ring, a triazole moiety, and a phenyl group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced forms of the compound, and substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Comparison with Similar Compounds

  • 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • N-methyl-2-(piperidin-4-ylsulfonyl)acetamide

Uniqueness: N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-methyl-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-18-16(23)12-27(25,26)14-7-9-21(10-8-14)17(24)15-11-19-22(20-15)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHLFZOFRHFGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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